Bicyclo[2.1.1]hexan-5-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.1.1]hexan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-6-4-1-2-5(6)3-4/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAJRDSQFIYIML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for Bicyclo 2.1.1 Hexan 5 One and Its Derivatives
Cycloaddition-Based Approaches
Cycloaddition reactions are powerful tools for the construction of the bicyclo[2.1.1]hexane core. These methods can be broadly categorized into intramolecular and intermolecular strategies, each offering distinct advantages in terms of substrate scope and accessible substitution patterns.
Intramolecular [2+2] Photocycloadditions of 1,5-Hexadienes
The intramolecular [2+2] photocycloaddition of 1,5-dienes represents a common and effective method for synthesizing the bicyclo[2.1.1]hexane skeleton. nih.govnih.gov This approach involves the light-induced cyclization of a suitably substituted 1,5-hexadiene (B165246) derivative.
Recent advancements have focused on the use of visible light, which offers a milder and more sustainable alternative to traditional UV irradiation. organic-chemistry.orgnih.gov Researchers have developed visible-light-driven, intramolecular crossed [2+2] photocycloadditions of 2,5-disubstituted hexa-1,5-dienes to produce 1,4-disubstituted bicyclo[2.1.1]hexanes. chemistryviews.org
A key aspect of these reactions is the use of photocatalysts that can absorb visible light and promote the reaction through triplet energy transfer. organic-chemistry.orgnih.gov Iridium-based photocatalysts, such as Ir(dFCF3ppy)2(dtbbpy)PF6, have proven to be highly effective. organic-chemistry.orgchemistryviews.org The reactions are typically carried out in a suitable solvent like acetone, under irradiation with a high-power LED at a specific wavelength (e.g., 414 nm). organic-chemistry.orgchemistryviews.org This methodology has demonstrated good to excellent yields for a variety of substrates, including those with different alkyl and aromatic groups. organic-chemistry.orgchemistryviews.org
| Catalyst | Substrate Type | Yield (%) | Reference |
| Ir(dFCF3ppy)2(dtbbpy)PF6 | 2,5-disubstituted hexa-1,5-dienes | up to 96% | organic-chemistry.org |
| Not specified | Styrene derivatives | 61% - quantitative | nih.gov |
A significant breakthrough has been the development of enantioselective catalytic strategies to produce chiral bicyclo[2.1.1]hexanes. This is crucial as the stereochemistry of these molecules can significantly impact their biological activity. chemrxiv.org One successful approach involves a Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition. chemrxiv.org
This strategy utilizes α,β-unsaturated acyl pyrazoles as substrates and a chiral Lewis acid catalyst. chemrxiv.org The catalyst controls the stereochemical outcome of the reaction, leading to the formation of enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.org These chiral building blocks have been used to synthesize enantiopure analogues of existing drugs, demonstrating the significant influence of the bicyclo[2.1.1]hexane core's absolute configuration on biological activity. chemrxiv.org
Intermolecular [2+2] Cycloadditions
Intermolecular cycloadditions provide an alternative and highly desirable route to bicyclo[2.1.1]hexanes, allowing for the fusion of two different starting materials to construct the bicyclic ring system. nih.gov
A notable intermolecular approach involves the reaction of highly strained bicyclo[1.1.0]butanes (BCBs) with alkenes. nih.gov This strain-release cycloaddition is a powerful method for accessing a diverse range of bicyclo[2.1.1]hexanes with previously unexplored substitution patterns. nih.gov The reaction can be initiated through various means, including energy transfer, to generate a reactive diradical intermediate that is then trapped by an alkene. nih.gov
Recent work has demonstrated the use of photoredox organocatalysis to enable the single-electron oxidative activation of BCBs, which can then undergo [2+2] cycloaddition with non-activated alkenes. thieme-connect.com Additionally, a pyridine-boryl radical-catalyzed [2π + 2σ] cycloaddition of BCBs with alkenes has been reported, offering mild reaction conditions and a broad substrate scope. chemrxiv.org Lewis acid catalysis has also been employed in the formal (3+2) cycloaddition between silyl (B83357) enol ethers and BCBs. nih.govbohrium.com
A sophisticated strategy for synthesizing bicyclo[2.1.1]hexane derivatives involves catalyst-controlled chemodivergent reactions. This approach allows for the selective formation of different products from the same starting materials by simply changing the catalyst. csu.edu.auacs.org
A prime example is the reaction of bicyclo[1.1.0]butane amides with azadienes. csu.edu.auacs.org When a copper(I) catalyst is used, a formal cycloaddition occurs, yielding multifunctionalized bicyclo[2.1.1]hexanes with high efficiency. csu.edu.auacs.org In contrast, switching to a gold(I) catalyst promotes an addition-elimination pathway, leading to the selective formation of cyclobutenes. csu.edu.auacs.org This catalytic system exhibits excellent chemoselectivity and a broad substrate scope. csu.edu.auacs.orgfigshare.com Density functional theory (DFT) calculations have provided insight into this divergent reactivity, suggesting that the geometry favored by each metal catalyst dictates the reaction pathway. csu.edu.aufigshare.com
| Catalyst | Reactants | Product | Reference |
| Copper(I) | Bicyclo[1.1.0]butane amides and azadienes | Bicyclo[2.1.1]hexanes | csu.edu.auacs.org |
| Gold(I) | Bicyclo[1.1.0]butane amides and azadienes | Cyclobutenes | csu.edu.auacs.org |
Silver-Catalyzed Dearomative [2π+2σ] Cycloadditions
A novel and efficient method for synthesizing complex fused bicyclo[2.1.1]hexane systems involves the silver-catalyzed dearomative [2π+2σ] cycloaddition of indoles with bicyclobutanes. chemrxiv.orgnih.gov This strain-release cycloaddition strategy is notable for its mild reaction conditions and broad functional group tolerance. nih.govresearchgate.net
This reaction effectively constructs indoline-fused bicyclo[2.1.1]hexanes, even creating structures with up to four adjacent quaternary carbon centers, a significant synthetic challenge. nih.gov The process has been shown to be scalable and the resulting cycloadducts can be further transformed, highlighting its synthetic utility. chemrxiv.orgresearchgate.net The use of a silver catalyst is crucial for the reaction to proceed, and it has been demonstrated to produce yields of up to 99%. chemrxiv.orgresearchgate.net
The [2π+2σ] cycloaddition between bicyclobutanes and various C=X bonds (where X can be carbon or a heteroatom) is a reliable method for constructing bicyclo[2.1.1]hexane frameworks. researchgate.netsciengine.com A silver-catalyzed dearomative [2π+2σ] cycloaddition followed by a rearomatization sequence has also been developed to synthesize functionalized benzobicyclo[2.1.1]hexene derivatives using naphthols as aryne surrogates. sciengine.com
Rearrangement Reactions
Rearrangement reactions provide powerful and often elegant pathways to the bicyclo[2.1.1]hexane core, transforming more readily available starting materials into the desired bridged ring system.
Pinacol (B44631) Rearrangements
A synthetic route to 1-substituted bicyclo[2.1.1]hexan-5-ones has been developed utilizing a sequential Simmons-Smith cyclopropanation and an acid-catalyzed pinacol rearrangement. researchgate.net This method starts with α-hydroxy silyl enol ethers, which undergo cyclopropanation followed by rearrangement to yield the target bicyclic ketones. researchgate.netresearchgate.net These products can then be further manipulated to generate 1,5-disubstituted bicyclo[2.1.1]hexanes, which are potential bioisosteres of ortho-substituted arenes. researchgate.net
The key pinacol rearrangement step is catalyzed by various protic and Lewis acids. acs.org This strategy highlights the utility of rearrangement reactions in constructing the bicyclo[2.1.1]hexane framework from acyclic or monocyclic precursors.
An effective two-step procedure has been established for the synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones from cyclobutanedione derivatives. nih.govacs.orgchemistryviews.org This process involves an initial samarium(II) iodide (SmI₂)-mediated transannular pinacol coupling reaction to form a bicyclo[2.1.1]hexane-1,2-diol intermediate. nih.govresearchgate.net This is followed by an acid-catalyzed pinacol rearrangement, often using p-toluenesulfonic acid (p-TsOH), to furnish the desired 1-substituted bicyclo[2.1.1]hexan-2-one. nih.govacs.orgchemistryviews.org
This methodology has proven effective for a diverse range of substituents, providing the corresponding bicyclic ketones in moderate to good yields. nih.govchemistryviews.org The starting cyclobutanediones can be prepared from commercially available 3-oxocyclobutane-1-carboxylic acid. acs.orgchemistryviews.org The synthetic utility of the resulting ketones has been demonstrated through the synthesis of an sp³-rich analog of the antiparasitic and antiviral drug, nitazoxanide. nih.govchemistryviews.org
Table 1: Substrate Scope of the Sequential SmI₂-Mediated Pinacol Coupling and Acid-Catalyzed Rearrangement
| Entry | R Group | Yield (%) |
|---|---|---|
| 1 | Phenyl | 75 |
| 2 | 4-Fluorophenyl | 72 |
| 3 | 4-Chlorophenyl | 80 |
| 4 | 4-Bromophenyl | 78 |
| 5 | 2-Naphthyl | 65 |
| 6 | Cyclohexyl | 55 |
| 7 | n-Butyl | 60 |
Note: Yields are for the two-step sequence. Data is representative and compiled from literature findings. nih.govacs.org
Wolff Rearrangement of α-Diazoketones
The Wolff rearrangement is a classic reaction in organic synthesis that converts α-diazoketones into ketenes, which can then be trapped by various nucleophiles. organic-chemistry.orgwikipedia.orgbuchler-gmbh.com This rearrangement can be induced thermally, photochemically, or through metal catalysis and proceeds with the loss of dinitrogen and a 1,2-rearrangement. organic-chemistry.orgwikipedia.org
A key application of this reaction in the context of bicyclic systems is the ring contraction of cyclic α-diazoketones. wikipedia.org For instance, the Wolff rearrangement of α-diazocamphor results in a ring-contracted product, exo-1,5,5-trimethylbicyclo[2.1.1]hexane-6-carboxylic acid, after the intermediate ketene (B1206846) is trapped by water. wikipedia.org This demonstrates the potential of the Wolff rearrangement to construct the bicyclo[2.1.1]hexane skeleton from larger ring systems. The reaction generally proceeds with retention of the stereochemistry of the migrating group. researchgate.net
The synthesis of 2-aminobicyclo[2.1.1]hexane-2,5-dicarboxylic acid, a potent metabotropic receptor agonist, utilizes a Wolff rearrangement as a key step. mdpi.com
Favorskii Rearrangement in Chiral Bicyclo[2.1.1]hexane Synthesis
The Favorskii rearrangement of α-halo ketones with a base is a valuable method for ring contraction and the synthesis of branched carboxylic acid derivatives. ddugu.ac.in This rearrangement has been successfully applied to the synthesis of chiral bicyclo[2.1.1]hexane derivatives. researchgate.netresearchgate.net
Starting from enantiopure tetrabromoepifenchone, which is readily accessible from camphor, a regiospecific Favorskii rearrangement can be induced. researchgate.netresearchgate.net This reaction leads to the selective formation of new functionalized chiral bicyclo[2.1.1]hexane derivatives in good yields. researchgate.netresearchgate.net This approach provides a straightforward route for the large-scale synthesis of a variety of functionalized bicyclic terpenoids. researchgate.net The mechanism of the Favorskii rearrangement can proceed through a cyclopropanone (B1606653) intermediate or a semi-benzylic-like mechanism, depending on the substrate. ddugu.ac.in
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Bicyclo[2.1.1]hexan-5-one |
| Bicyclo[2.1.1]hexane (BCH) |
| Indole |
| Bicyclobutane |
| Indoline |
| Benzobicyclo[2.1.1]hexene |
| Naphthol |
| α-Hydroxy silyl enol ether |
| 1-Substituted this compound |
| 1,5-Disubstituted bicyclo[2.1.1]hexane |
| 1-Substituted bicyclo[2.1.1]hexan-2-one |
| Cyclobutanedione |
| Samarium(II) iodide (SmI₂) |
| Bicyclo[2.1.1]hexane-1,2-diol |
| p-Toluenesulfonic acid (p-TsOH) |
| 3-Oxocyclobutane-1-carboxylic acid |
| Nitazoxanide |
| α-Diazoketone |
| Ketene |
| α-Diazocamphor |
| exo-1,5,5-Trimethylbicyclo[2.1.1]hexane-6-carboxylic acid |
| 2-Aminobicyclo[2.1.1]hexane-2,5-dicarboxylic acid |
| α-Halo ketone |
| Tetrabromoepifenchone |
Novel and Emerging Synthetic Routes
Recent advancements in synthetic organic chemistry have introduced innovative and efficient methodologies for the construction of the bicyclo[2.1.1]hexane framework and its derivatives. These novel routes provide access to previously challenging substitution patterns and functionalized analogs, expanding the utility of this scaffold in various scientific domains.
Strategies Involving Cyclopropanation
A notable strategy for the synthesis of 1-substituted bicyclo[2.1.1]hexan-5-ones involves a sequential Simmons-Smith cyclopropanation and an acid-catalyzed pinacol rearrangement. researchgate.net This two-step process commences with the cyclopropanation of α-hydroxy silyl enol ethers. The subsequent treatment of the cyclopropanated intermediate with acid induces a pinacol-type rearrangement, leading to the formation of the desired bicyclic ketone. researchgate.net This method has proven effective for preparing a variety of 1-substituted bicyclo[2.1.1]hexan-5-ones, which can be further modified to generate 1,5-disubstituted bicyclo[2.1.1]hexanes. researchgate.net
Another approach utilizes a formal [3+2] cycloaddition of allylated cyclopropanes. chemistryviews.org In this method, allylated cyclopropanes bearing a 4-nitrobenzimine substituent undergo a photochemical reaction upon irradiation with LED light, yielding functionalized bicyclo[2.1.1]hexanes as a mixture of diastereomers in high yields. chemistryviews.org The mild reaction conditions ensure good functional group tolerance, and the resulting bicyclic imine products are amenable to further synthetic transformations. chemistryviews.org
| Starting Material | Reagents | Product | Key Transformation |
| α-Hydroxy silyl enol ether | 1. Simmons-Smith Reagent; 2. Acid | 1-Substituted this compound | Cyclopropanation followed by Pinacol Rearrangement researchgate.net |
| Allylated cyclopropane (B1198618) with 4-nitrobenzimine | LED light (390 nm) | Functionalized bicyclo[2.1.1]hexane | Intramolecular Formal [3+2] Cycloaddition chemistryviews.org |
C-H Functionalization Approaches to Bicyclo[2.1.1]hexanes
Direct C-H functionalization has emerged as a powerful tool for the synthesis of substituted bicyclo[2.1.1]hexanes, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. One such approach enables the creation of 2,5-disubstituted bicyclo[2.1.1]hexanes, which can act as rigid mimics of cis- or trans-1,3-disubstituted cyclopentanes, common motifs in medicinal chemistry. rsc.orgnih.gov This strategy relies on the application of C-H functionalization logic to introduce substituents at the bridging positions of a monosubstituted bicyclo[2.1.1]hexane precursor. nih.gov
A significant advancement in this area is the iridium-catalyzed borylation of the bridgehead tertiary C-H bonds in bicyclo[2.1.1]hexanes. chemrxiv.org This method is highly selective for the formation of bridgehead boronic esters and is compatible with a broad range of functional groups, making it suitable for the late-stage modification of complex molecules. chemrxiv.org The resulting borylated bicyclo[2.1.1]hexanes are versatile intermediates that can be further elaborated through various cross-coupling reactions. nih.gov
| Precursor | Catalyst/Reagent | Product | Key Feature |
| Monosubstituted bicyclo[2.1.1]hexane | Pd-catalyst with 8-aminoisoquinoline (B1282671) (AQ) directing group | 2,5-Disubstituted bicyclo[2.1.1]hexane | Directed C-H functionalization nih.gov |
| Bicyclo[2.1.1]hexane derivative | Iridium catalyst, Borylation reagent | Bridgehead-borylated bicyclo[2.1.1]hexane | Selective borylation of tertiary C-H bonds chemrxiv.org |
Decarboxylative Heteroarylation (e.g., for Oxa-Bicyclo[2.1.1]hexane Motifs)
Decarboxylative cross-coupling reactions provide a direct method for the functionalization of bicyclic systems. A notable example is the decarboxylative Minisci heteroarylation of 2-oxabicyclo[2.1.1]hexane (oBCH) derivatives at the bridge positions. researchgate.netacs.org This photocatalyst-free process directly couples free bridge carboxylic acids with non-prefunctionalized heteroarenes. acs.orgchemrxiv.org This reaction furnishes polysubstituted oBCH derivatives in synthetically useful yields and has been successfully applied to the synthesis of various analogs. chemrxiv.org The resulting heteroarylated oxa-bicyclo[2.1.1]hexane motifs are of interest as saturated bioisosteres of ortho- and meta-substituted benzenes. researchgate.netresearchgate.net
| Substrate | Coupling Partner | Conditions | Product | Significance |
| 2-Oxabicyclo[2.1.1]hexane bridge carboxylic acid | Heteroarene | Photocatalyst-free, Minisci conditions | Bridge-heteroarylated 2-oxabicyclo[2.1.1]hexane | Direct functionalization to create benzene (B151609) bioisosteres researchgate.netacs.orgchemrxiv.org |
Metal-Mediated and Organometallic Syntheses (e.g., Reaction of 2-chloronorbornene with phenyllithium)
Organometallic reagents have been employed in the synthesis of the bicyclo[2.1.1]hexane skeleton through rearrangement pathways. A classic example is the reaction of 2-chloronorbornene with phenyllithium, which yields this compound. acs.org This transformation proceeds through a carbene or carbenoid intermediate, which undergoes a ring contraction to form the strained bicyclo[2.1.1]hexane system.
More contemporary metal-mediated approaches have focused on catalyst-controlled divergent syntheses. For instance, the reaction of bicyclo[1.1.0]butanes (BCBs) with azadienes can be directed to form either bicyclo[2.1.1]hexanes or cyclobutenes depending on the choice of metal catalyst. acs.org While catalysts like AgOTf favor the formation of the bicyclo[2.1.1]hexane product via a cycloaddition, other catalysts such as Ni(OTf)₂ can lead to a mixture of products or favor the cyclobutene. acs.org This highlights the crucial role of the metal in controlling the reaction pathway and product selectivity.
| Reactants | Reagent/Catalyst | Product | Reaction Type |
| 2-Chloronorbornene | Phenyllithium | This compound | Organometallic-mediated ring contraction acs.org |
| Bicyclo[1.1.0]butane, Azadiene | AgOTf | Bicyclo[2.1.1]hexane derivative | Lewis acid-catalyzed cycloaddition acs.org |
Advanced Spectroscopic and Spectrometric Strategies for Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of bicyclic systems in solution. A combination of one- and two-dimensional NMR experiments is crucial for the unambiguous assignment of proton and carbon signals and for understanding the spatial relationships within the molecule.
Utilization of Long-Range Coupling Constants for Stereochemical and Conformational Analysis
In saturated, conformationally rigid systems like bicyclo[2.1.1]hexanes, proton-proton coupling constants (J-couplings) over more than three bonds (long-range couplings) are frequently observed and provide invaluable structural information. These couplings are highly dependent on the geometry of the intervening bonds.
Computational-Experimental Integration for Structural Revision and Validation (e.g., Aquatolide)
The integration of quantum chemical calculations with experimental NMR data has become a powerful strategy for validating proposed structures and, in some cases, revising incorrect assignments. The case of aquatolide, a natural product, serves as a prominent example where this integrated approach was critical.
The structure of aquatolide was initially reported to contain a bicyclo[2.2.0]hexane core. However, discrepancies between the experimental NMR data and the expected values for the proposed structure prompted a re-evaluation. nih.gov Researchers employed quantum chemical calculations, specifically Density Functional Theory (DFT), to predict the ¹³C and ¹H NMR chemical shifts for the originally proposed structure and for an alternative bicyclo[2.1.1]hexane isomer. nih.govresearchgate.net
The calculations revealed that the bicyclo[2.1.1]hexane framework provided a much better correlation with the experimental chemical shifts. nih.gov For example, the initial structure showed significant deviations in predicted ¹³C chemical shifts (up to 24.33 ppm), whereas the revised bicyclo[2.1.1]hexane structure showed a much smaller maximum deviation of 4.28 ppm. nih.gov This computational evidence, combined with a meticulous re-analysis of 1D and 2D NMR data and final confirmation by X-ray crystallography, led to the definitive structural revision of aquatolide. nih.govnih.govacs.org This case underscores the importance of a combined computational and experimental approach to avoid structural misassignments in complex molecules. nih.gov
Microwave Spectroscopy for Precise Molecular Geometry Determination
Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. It provides extremely precise data on the moments of inertia, from which a detailed and accurate molecular geometry, including bond lengths and bond angles, can be derived.
While a specific study on bicyclo[2.1.1]hexan-5-one is not detailed, the technique has been successfully applied to numerous analogous strained bicyclic and polycyclic systems. For instance, studies on camphor, which features a related bridged cyclohexane (B81311) ring, and norbornane (B1196662) have yielded precise heavy-atom structures. mpg.de The analysis of various isotopic species of a molecule allows for the determination of a substitution structure (rₛ), providing the coordinates of each atom within the molecule's principal axis system. mpg.de This method has been used to determine the precise structural parameters of related ketones like bicyclo[3.1.0]hexan-3-one. For the bicyclo[2.1.1]hexane framework, this technique can precisely define the pucker of the five-membered ring and the strain within the cyclobutane (B1203170) portion, details that are less accessible by other methods.
Electron Diffraction Studies for Gas-Phase Structure
Gas-phase electron diffraction is a powerful technique for determining the average molecular structure of volatile compounds. A beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the interatomic distances.
The molecular structure of the parent bicyclo[2.1.1]hexane has been investigated by gas-phase electron diffraction. researchgate.netepa.govsci-hub.seacs.org These studies provide key structural parameters for the carbon skeleton. The analysis must often contend with ambiguities arising from the presence of many similar C-C bond lengths within the molecule. epa.gov Despite these challenges, the technique provides crucial data on the geometry of the strained framework. For example, in the related 5-thiabicyclo[2.1.1]hexane, electron diffraction studies determined key bond lengths and dihedral angles, revealing significant strain, such as a C–S–C bond angle of only 69.5°. researcher.life Such data are vital for understanding the inherent strain and reactivity of the bicyclo[2.1.1]hexane system.
Table 1: Selected Gas-Phase Electron Diffraction Data for a Bicyclo[2.1.1]hexane Analog Data for 5-Thiabicyclo[2.1.1]hexane researcher.life
| Parameter | Value |
| (C₁–C₂, C₂–C₃)ₐᵥ | 1.539 ± 0.016 Å |
| C₁–C₆ | 1.564 ± 0.024 Å |
| C–S | 1.865 ± 0.004 Å |
| ∠C–S–C | 69.5 ± 0.6 ° |
| Dihedral Angle (C₁SC₄)-(C₁C₂C₃C₄) | 115.2 ± 1.7° |
Advanced Vibrational Spectroscopy in Elucidating Reaction Intermediates
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. masterorganicchemistry.com While typically used for functional group identification, advanced applications can probe the transient species formed during a chemical reaction. Techniques such as time-resolved IR spectroscopy can be used to monitor changes in the vibrational spectrum as a reaction proceeds, allowing for the identification of short-lived intermediates.
For a ketone like this compound, the carbonyl (C=O) stretching frequency is a particularly strong and sensitive vibrational probe. masterorganicchemistry.com This peak, typically appearing in the 1630-1830 cm⁻¹ region, would shift upon reaction, for example, during nucleophilic addition to the carbonyl or in the formation of an enol or enolate intermediate. By monitoring the appearance and disappearance of the reactant's C=O stretch and the emergence of new vibrational bands characteristic of an intermediate or product, the reaction mechanism can be investigated. In complex bicyclic systems, computational methods are often used to calculate the expected vibrational frequencies of proposed intermediates to aid in the assignment of experimentally observed spectra. core.ac.uk
Functionalization and Derivatization Strategies of the Bicyclo 2.1.1 Hexan 5 One Core
Introduction of Substituents at Bridgehead Positions
The bridgehead positions (C1 and C4) of the bicyclo[2.1.1]hexane skeleton are common sites for substitution. Many synthetic routes are designed to construct the bicyclic ketone with a pre-installed substituent at a bridgehead position.
One effective strategy involves a sequence starting from α-hydroxy silyl (B83357) enol ethers, which undergo a Simmons-Smith cyclopropanation followed by an acid-catalyzed pinacol (B44631) rearrangement to yield 1-substituted bicyclo[2.1.1]hexan-5-ones. researchgate.netntu.edu.tw This method provides direct access to ketones with a functionalized C1 bridgehead. Similarly, a two-step process combining a samarium(II) iodide-mediated transannular pinacol coupling of cyclobutanedione derivatives with a subsequent pinacol rearrangement can produce a variety of 1-substituted bicyclo[2.1.1]hexan-2-ones. acs.orgnih.gov While the ketone is at the C2 position in this case, the principle of installing a bridgehead substituent during the core synthesis remains.
These bridgehead-substituted ketones are valuable precursors for further modifications. For instance, the ketone moiety can be manipulated to install a second substituent, leading to 1,5-disubstituted bicyclo[2.1.1]hexanes, which can serve as potential bioisosteres for ortho-substituted aromatic rings. researchgate.netntu.edu.tw
Strategies for Bridge-Functionalized Derivatives
While traditional methods often limit substitution to the bridgehead positions, recent advancements have enabled the challenging functionalization of the bridge carbons (C2, C3, C5, C6). rsc.orgresearchgate.net Accessing these bridge-functionalized derivatives unlocks new vectors for molecular design, allowing for the creation of structures that mimic ortho- and meta-substituted benzenes or even explore chemical space inaccessible to planar aromatic systems. nih.govrsc.org
A powerful de novo approach is the use of photocatalytic [2+2] cycloadditions. Visible-light-mediated cycloaddition of 1,5-hexadienes can provide unified access to bicyclo[2.1.1]hexanes with numerous distinct substitution patterns, including direct installation of substituents at the bridge positions. semanticscholar.orgrsc.org This method is highly versatile and tolerates a range of functional groups.
Another strategy involves the C–H functionalization of a pre-formed bicyclo[2.1.1]hexane scaffold. nih.gov This approach allows for the late-stage introduction of functional groups onto the bridging methylene (B1212753) groups, providing a complementary method to cycloaddition strategies. For example, 2,5-disubstituted bicyclo[2.1.1]hexanes, which can act as rigidified versions of 1,3-disubstituted cyclopentanes, have been synthesized using both [2+2] cycloaddition and C-H functionalization logic. nih.govrsc.org Efficient and modular photochemical routes have also been developed to access 1,2-disubstituted bicyclo[2.1.1]hexane systems, further expanding the toolkit for creating bridge-functionalized cores. rsc.orgnih.gov
Selective Functionalization of the Ketone Moiety
The ketone group at the C5 position (or C2) is a key reactive site that allows for a multitude of selective transformations, serving as a gateway to a wide array of derivatives.
The reduction of the carbonyl group in bicyclo[2.1.1]hexan-5-one derivatives to a secondary alcohol introduces a new chiral center. Due to the strained and conformationally restricted nature of the bicyclic system, such reductions can often proceed with high stereoselectivity. Nucleophilic attack on the carbonyl carbon is sterically hindered on one face, leading to preferential formation of one diastereomer. For example, in the related 2-azabicyclo[2.1.1]hexane system, additions of organolithium and organomagnesium reagents to the ketone occur with high facial selectivity, attacking from the face syn to the nitrogen-containing bridge. cdnsciencepub.com A similar principle applies to the carbocyclic analogue, where reducing agents like sodium borohydride (B1222165) (NaBH₄) can selectively produce one alcohol isomer. nih.gov This stereocontrol is crucial for defining the spatial orientation of substituents in drug design.
Beyond reduction, the carbonyl group can be transformed into other functional groups. Olefination reactions, such as the Wittig reaction, are particularly useful for converting the ketone into an exocyclic methylene group (C=CH₂). chemrxiv.org This transformation introduces an alkene moiety that can be used for further synthetic manipulations.
Other derivatizations include Baeyer-Villiger oxidation, which converts the cyclic ketone into a lactone (a cyclic ester), and Schmidt or Beckmann rearrangements, which can be used to form lactams (cyclic amides). chemrxiv.org These transformations fundamentally alter the bicyclic core, providing access to new heterocyclic scaffolds while retaining the rigid three-dimensional structure.
| Reaction Type | Typical Reagents | Product Functional Group | Reference |
|---|---|---|---|
| Stereoselective Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol (-CH(OH)-) | nih.gov |
| Wittig Olefination | Ph₃P=CH₂, KOtBu | Exocyclic Alkene (>C=CH₂) | chemrxiv.org |
| Baeyer-Villiger Oxidation | m-CPBA | Lactone (cyclic ester) | chemrxiv.org |
| Grignard Addition | R-MgBr | Tertiary Alcohol (>C(OH)R) | cdnsciencepub.com |
Synthesis of Poly-substituted Bicyclo[2.1.1]hexanes
The development of methods to synthesize bicyclo[2.1.1]hexanes with multiple substituents is critical for fine-tuning the properties of these scaffolds as benzene (B151609) bioisosteres. While traditional methods were often limited to disubstituted systems, modern synthetic protocols have enabled the preparation of highly decorated frameworks. nih.gov
A breakthrough in this area is a photocatalytic [2+2] cycloaddition reaction that provides access to bicyclo[2.1.1]hexanes with up to 11 distinct substitution patterns from simple precursors. researchgate.netsemanticscholar.org This operationally simple protocol can be used to prepare structures that are analogues of ortho-, meta-, and even polysubstituted benzenes. nih.gov For instance, 1,2,4-trisubstituted and 1,2,4,5-tetrasubstituted bicyclo[2.1.1]hexanes have been synthesized in good yields. nih.govrsc.org These complex substitution patterns allow for the exploration of chemical geometries that are not possible with planar aromatic systems, highlighting the unique opportunities for molecular design offered by these saturated scaffolds. rsc.org
| Substitution Pattern | Benzene Analogue | Synthetic Accessibility | Reference |
|---|---|---|---|
| 1,4-disubstituted | meta- | Accessible | nih.gov |
| 1,2-disubstituted | ortho- | Accessible | rsc.org |
| 1,2,4-trisubstituted | 1,2,4-trisubstituted | Accessible | nih.gov |
| 1,3,4-trisubstituted | 1,2,4-trisubstituted | Accessible | nih.gov |
| 1,2,4,5-tetrasubstituted | (No direct planar analogue) | Accessible | nih.govrsc.org |
Accessing Diversified Chemical Space through Derivatization
The functionalization strategies discussed—installing substituents at bridgehead and bridge positions, and selectively transforming the ketone moiety—collectively provide powerful tools for navigating and expanding chemical space. rsc.org The ability to generate a wide variety of 1,2-, 1,5-, and 2,5-disubstituted, as well as poly-substituted, bicyclo[2.1.1]hexanes allows for the systematic modification of molecular shape, polarity, and vectoral display of functional groups. nih.govchemrxiv.org
This synthetic versatility is crucial for medicinal chemistry, where the bicyclo[2.1.1]hexane core is used to replace aromatic rings to improve properties such as metabolic stability and solubility. acs.org By providing access to bridge-functionalized derivatives and complex substitution patterns, chemists can create novel three-dimensional structures that go beyond the spatial limitations of flat aromatic systems. nih.govsemanticscholar.org The derivatization of the this compound core is therefore a key enabling technology in the quest for new therapeutic agents, opening the gate to a rich, underexplored sp³-rich chemical space. rsc.orgchemrxiv.org
Applications in Advanced Organic Synthesis and Medicinal Chemistry
Bicyclo[2.1.1]hexanes as Rigidified Bioisosteres
Bioisosteric replacement is a cornerstone of drug design, aiming to modify a lead compound's physicochemical properties while retaining its biological activity. The bicyclo[2.1.1]hexane core has proven to be a valuable tool in this regard, offering a saturated, conformationally restricted scaffold that can mimic the spatial arrangement of substituents on aromatic rings and rigidify flexible structures.
The benzene (B151609) ring is a prevalent motif in a vast number of FDA-approved drugs. pharmaceutical-business-review.comenamine.netmykhailiukchem.org However, the push towards molecules with greater three-dimensional character to enhance properties like solubility and metabolic stability has driven the search for saturated bioisosteres. nih.govnuph.edu.ua Bicyclo[2.1.1]hexanes have been successfully synthesized, characterized, and biologically validated as saturated mimics of ortho- and meta-substituted benzene rings. pharmaceutical-business-review.comenamine.netnih.govenamine.netrsc.org
Researchers have demonstrated that the geometric parameters of disubstituted bicyclo[2.1.1]hexanes closely resemble those of ortho-substituted benzenes. nih.govnih.gov This structural similarity allows for the retention of biological activity when a planar phenyl ring in a bioactive molecule is replaced with this saturated, non-planar scaffold. researchgate.net For instance, the incorporation of a 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of fungicides like boscalid, bixafen, and fluxapyroxad (B1673505) yielded saturated analogs with significant antifungal activity. nih.govenamine.netrsc.org This highlights the potential of this scaffold to generate novel, patent-free compounds with desirable biological functions. nih.govenamine.net
The synthesis of these bioisosteres has been achieved on a multigram scale from readily available starting materials, making them accessible for broader applications in drug discovery. nih.gov The development of synthetic routes to various substitution patterns, including 1,2-, 1,5-, and bridge-functionalized bicyclo[2.1.1]hexanes, further expands their utility as bioisosteres for ortho-, meta-, and even polysubstituted benzenes. researchgate.netresearchgate.netrsc.org
| Bicyclo[2.1.1]hexane Analog | Mimicked Benzene Substitution | Key Research Finding | Reference |
|---|---|---|---|
| 1,2-Disubstituted bicyclo[2.1.1]hexane | ortho-Substituted benzene | Biologically validated as a saturated bioisostere in active fungicides. | nih.govenamine.netrsc.org |
| 1,5-Disubstituted bicyclo[2.1.1]hexane | ortho-Substituted benzene | Proposed as a mimic for the ortho-substituted phenyl ring. | nih.govresearchgate.net |
| Bridge-functionalized bicyclo[2.1.1]hexanes | ortho-, meta-, and Polysubstituted benzenes | Offers access to bioisosteres of more complex substitution patterns. | rsc.org |
Conformational rigidification is a well-established strategy in medicinal chemistry to enhance a molecule's affinity for its target, improve selectivity, and increase metabolic stability by reducing the entropic penalty upon binding. digitellinc.comnih.gov While small, rigid rings like cyclopropane (B1198618) and cyclobutane (B1203170) are frequently used, the rigidification of more flexible five-membered rings like cyclopentane (B165970) has been less explored. digitellinc.com
The bicyclo[2.1.1]hexane framework serves as an effective tool for the rigidification of cyclopentane scaffolds. Specifically, 2,5-disubstituted bicyclo[2.1.1]hexanes can act as rigid counterparts to the medicinally relevant cis- and trans-1,3-disubstituted cyclopentanes. nih.govrsc.org The exit vectors of the substituents in these bicyclic systems are similar to those in the flexible cyclopentane ring, allowing the bicyclo[2.1.1]hexane analog to lock in a specific conformation. digitellinc.comnih.gov This can be particularly advantageous for improving the pharmacological properties of a drug candidate. The scalable synthesis of these rigidified variants has been achieved through methods such as C-H functionalization and cycloaddition reactions, making them accessible building blocks for drug design. nih.govrsc.org
Incorporation into Complex Molecular Architectures
Beyond its role as a bioisostere, the bicyclo[2.1.1]hexane core is a valuable building block for the synthesis of complex, three-dimensional molecules. Its inherent rigidity and defined substituent exit vectors make it an ideal scaffold for constructing diverse and sp3-rich compound libraries.
The concept of "escaping from flatland" in medicinal chemistry emphasizes a shift away from planar, aromatic compounds towards more three-dimensional, sp3-rich structures. nuph.edu.uanih.govmmv.orgresearchgate.net This shift is driven by the potential for sp3-rich molecules to exhibit improved physicochemical properties and to explore novel biological targets. Bicyclo[2.1.1]hexanes are playing an increasingly important role in this area. rsc.org
The use of bicyclo[2.1.1]hexane derivatives enables the generation of novel sp3-rich scaffolds for the construction of diverse compound libraries. nih.govmmv.orgrsc.org Photochemical methods, for instance, have been employed to generate new building blocks via [2+2] cycloaddition, which can then be readily derivatized to access new chemical space. researchgate.netrsc.org The development of modular approaches to 1,2-disubstituted bicyclo[2.1.1]hexane modules further facilitates their incorporation into a wide range of molecular architectures. rsc.org
A key application of bicyclo[2.1.1]hexan-5-one and its derivatives is in the synthesis of saturated analogs of known drugs. This strategy allows for the exploration of new intellectual property space and the potential for improved drug-like properties.
For example, a saturated analog of nitazoxanide, an antiparasitic and antiviral agent, has been synthesized from a 1-substituted bicyclo[2.1.1]hexan-2-one derivative. acs.orgnih.gov This synthesis demonstrates the utility of these bicyclic ketones as versatile intermediates for creating molecularly complex and sp3-rich compounds. nih.gov Similarly, the synthetic utility of 1-heteroatom-substituted bicyclo[2.1.1]hexan-5-ones has been showcased through the preparation of a saturated variant of vortioxetine, an antidepressant. researchgate.net These examples underscore the significance of bicyclic ketones derived from the bicyclo[2.1.1]hexane framework in the synthesis of novel analogs of established pharmaceuticals.
| Bioactive Molecule | Bicyclo[2.1.1]hexane Precursor | Application | Reference |
|---|---|---|---|
| Nitazoxanide | 1-Substituted bicyclo[2.1.1]hexan-2-one | Synthesis of an sp3-rich analog of the antiparasitic drug. | acs.orgnih.gov |
| Vortioxetine | 1-Heteroatom-substituted this compound | Preparation of a saturated variant of the antidepressant. | researchgate.net |
The unique structural features of bicyclo[2.1.1]hexanes make them highly valuable in modern drug discovery and development. pharmaceutical-business-review.comenamine.net Their role as saturated bioisosteres of aromatic rings allows for the creation of novel chemical entities with potentially improved physicochemical properties, such as increased solubility and metabolic stability, and reduced lipophilicity. nih.gov The ability to generate patentable analogs of existing drugs is a significant driver for their use in pharmaceutical research. nih.govenamine.net
Chirality and Biological Activity
The inherent chirality of substituted bicyclo[2.1.1]hexane scaffolds plays a crucial role in their interaction with biological systems. The specific three-dimensional arrangement of substituents, dictated by the absolute configuration of the chiral centers, can lead to significant differences in biological activity between enantiomers.
The absolute configuration of bicyclo[2.1.1]hexane analogs can have a profound impact on their bioactivity. chemrxiv.orgchemrxiv.org The distinct spatial orientation of functional groups in each enantiomer determines how effectively the molecule can bind to its biological target. chemrxiv.org Studies have shown that in some cases, the biological activity of two enantiomers of a drug analog containing a bicyclo[2.1.1]hexane core can be highly different. chemrxiv.orgchemrxiv.org This highlights the necessity of controlling the absolute configuration to optimize the therapeutic effect of a drug candidate.
For instance, in cancer cell viability studies, it has been observed that the two enantiomers of a bicyclo[2.1.1]hexane-containing drug analogue can exhibit markedly different levels of cytotoxicity. researchgate.netnih.gov One enantiomer may display significantly higher antitumoral activity compared to its parent drug, while the other enantiomer shows much lower toxicity. chemrxiv.org This differential activity underscores that the specific 3D structure of the sp3-hybridized scaffold has a substantial influence on its biological properties. chemrxiv.orgresearchgate.netnih.gov The development of enantioselective synthetic methods is therefore essential to access specific enantiomers for biological evaluation. chemrxiv.orgchemrxiv.org
The use of enantioenriched bicyclo[2.1.1]hexanes is a growing strategy in the design of novel pharmaceutical analogs. These scaffolds serve as saturated bioisosteres for ortho-substituted phenyl rings, offering a three-dimensional alternative to flat aromatic systems. chemrxiv.orgresearchgate.netnih.gov The incorporation of these conformationally constrained units can lead to improved biological and physicochemical properties.
Recent advancements have led to the development of catalytic enantioselective strategies, such as Lewis acid-catalyzed [2+2] photocycloadditions, to produce these motifs as enantioenriched scaffolds. chemrxiv.orgchemrxiv.orgresearchgate.netnih.gov This has provided an efficient pathway for their inclusion in a variety of drug analogs. chemrxiv.orgchemrxiv.org The resulting enantioenriched sp3-analogues of several marketed drugs have been synthesized and evaluated, demonstrating the utility of these building blocks in medicinal chemistry. chemrxiv.org The ability to access both enantiomers is critical, as they often exhibit different behaviors in biological systems. researchgate.net
A notable example involves the synthesis of an enantioenriched bicyclo[2.1.1]hexane-containing analog of Phthalylsulfathiazole. One enantiomer of this analog, compound 9, demonstrated a 3.9-fold higher antitumoral activity compared to the parent drug. Furthermore, it exhibited a 3.6-fold higher toxicity for the rare cancer uveal melanoma than its corresponding enantiomer, ent-9. chemrxiv.org
| Compound | Target | Relative Antitumoral Activity | Reference |
| Phthalylsulfathiazole | Cancer Cells | Baseline | chemrxiv.org |
| Compound 9 (enantiomer 1) | Cancer Cells | 3.9-fold higher than parent | chemrxiv.org |
| ent-9 (enantiomer 2) | Cancer Cells | 3.6-fold lower than enantiomer 1 | chemrxiv.org |
Modulating Physicochemical Properties of Lead Compounds
The bicyclo[2.1.1]hexane scaffold is increasingly utilized to modulate the physicochemical properties of lead compounds in drug discovery. chemrxiv.orgenamine.net Its rigid, three-dimensional nature offers a distinct advantage over the planar phenyl rings it often replaces. researchgate.net This structural feature can lead to improvements in key drug-like properties.
Incorporating the bicyclo[2.1.1]hexane core can enhance the three-dimensionality of a molecule, which is a desirable trait for improving bioactivity and avoiding metabolic degradation. enamine.netenamine.net This scaffold has been successfully employed as a bioisosteric replacement for both meta- and ortho-substituted aromatic systems. enamine.netenamine.net
The table below summarizes the impact of replacing a phenyl group with a bicyclo[2.1.1]hexane or a 2-oxabicyclo[2.1.1]hexane on the physicochemical properties of select compounds.
| Original Compound | Bioisosteric Replacement | Change in Water Solubility | Change in Lipophilicity | Change in Metabolic Stability | Reference |
| Fluxapyroxad | Bicyclo[2.1.1]hexane | - | - | Decreased | nih.gov |
| Fluxapyroxad | 2-Oxabicyclo[2.1.1]hexane | Improved | Reduced | Increased | nih.gov |
| Boscalid | Bicyclo[2.1.1]hexane | - | - | - | nih.gov |
| Boscalid | 2-Oxabicyclo[2.1.1]hexane | Improved | Reduced | - | nih.gov |
Future Research Directions and Challenges
Development of Novel and More Sustainable Synthetic Routes
While significant progress has been made in the synthesis of bicyclo[2.1.1]hexan-5-ones, future research will likely focus on developing more sustainable and efficient routes. Current methods, such as those involving Simmons-Smith cyclopropanation followed by acid-catalyzed pinacol (B44631) rearrangement or SmI2-mediated pinacol coupling, are effective but may involve harsh reagents or produce significant waste. researchgate.netnih.govacs.org A key challenge is the development of catalytic and atom-economical processes that minimize environmental impact.
Future efforts could explore:
Photocatalysis: Visible-light-mediated intramolecular [2+2] cycloadditions have emerged as a powerful tool for constructing the bicyclo[2.1.1]hexane core. acs.orgchemistryviews.orgresearchgate.net Further exploration of novel photocatalysts and substrates could lead to more efficient and selective syntheses under mild conditions.
Catalyst-Controlled Divergent Synthesis: The use of different metal catalysts, such as copper(I) and gold(I), to steer reactions of bicyclo[1.1.0]butanes towards either bicyclo[2.1.1]hexanes or cyclobutenes highlights the potential for catalyst control in selective synthesis. nih.govresearchgate.net Developing new catalyst systems to access diverse bicyclo[2.1.1]hexane substitution patterns from common precursors is a promising area.
Flow Chemistry: Implementing continuous flow technologies for the synthesis of bicyclo[2.1.1]hexan-5-one could offer advantages in terms of safety, scalability, and reproducibility, particularly for reactions involving hazardous intermediates or precise temperature control.
| Synthetic Strategy | Key Features | Potential for Sustainability |
| Photocatalytic [2+2] Cycloaddition | Utilizes visible light, often proceeds under mild conditions. | High potential due to the use of light as a renewable energy source. |
| Catalyst-Controlled Reactions | Allows for selective formation of different products from the same starting materials. | Can improve atom economy by directing reactions to the desired product. |
| Flow Chemistry | Enables precise control over reaction parameters and can improve safety and scalability. | Can lead to higher yields and reduced waste through optimized processes. |
Expanding the Scope of Functionalization and Diversification
The ketone moiety in this compound serves as a versatile handle for introducing molecular diversity. chemrxiv.org Future research will aim to expand the repertoire of chemical transformations to access a wider range of functionalized derivatives.
Key areas for exploration include:
Late-Stage Functionalization: Developing methods for the selective C-H functionalization of the bicyclo[2.1.1]hexane scaffold would be a significant breakthrough, allowing for the direct introduction of substituents without the need for pre-functionalized starting materials. nih.gov
Ring System Modifications: Investigating ring-expansion reactions, such as the Baeyer-Villiger oxidation to form lactones or the Schmidt reaction to form lactams, can provide access to novel heterocyclic systems based on the bicyclo[2.1.1]hexane core. chemrxiv.org
Stereoselective Transformations: The development of stereoselective methods for the functionalization of this compound is crucial for accessing enantiomerically pure compounds, which is of high importance in medicinal chemistry. cdnsciencepub.com Enantioselective catalytic [2+2] photocycloadditions are a promising approach in this regard. chemrxiv.org
| Functionalization Approach | Description | Potential Impact |
| Late-Stage C-H Functionalization | Direct introduction of functional groups onto the bicyclic core. | Streamlines synthetic routes and allows for rapid generation of analogs. |
| Ring System Modifications | Conversion of the ketone to other functional groups or ring systems. | Expands the chemical space accessible from this compound. |
| Stereoselective Synthesis | Control of the three-dimensional arrangement of atoms. | Crucial for developing drug candidates with improved potency and selectivity. |
Deeper Mechanistic Understanding of Complex Rearrangements and Catalytic Cycles
A thorough understanding of the mechanisms governing the formation and rearrangement of the bicyclo[2.1.1]hexane skeleton is essential for the rational design of new synthetic methods and for controlling reaction outcomes. While progress has been made, particularly in understanding pinacol rearrangements and SmI2-mediated processes, many mechanistic details remain to be elucidated. nih.govacs.org
Future research should focus on:
In-depth Mechanistic Studies: Employing a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling to unravel the intricate details of reaction pathways.
Understanding Catalyst Roles: For catalyst-controlled divergent syntheses, a deeper understanding of how different catalysts interact with substrates and intermediates to favor one reaction pathway over another is needed. nih.govresearchgate.net This knowledge will be critical for the development of new selective transformations.
Rearrangement Pathways: The acid-catalyzed pinacol rearrangement is a key step in several synthetic routes. researchgate.netnih.gov A more detailed understanding of the factors that control the migration of specific groups would allow for greater predictability and control in the synthesis of substituted bicyclo[2.1.1]hexan-5-ones.
Advanced Computational Predictions for Design and Reactivity
Computational chemistry is poised to play an increasingly important role in the study of this compound and its derivatives. Density Functional Theory (DFT) calculations have already been used to support proposed radical-relay mechanisms and to provide insight into the divergent reactivity observed in catalyst-controlled systems. nih.govresearchgate.net
Future applications of computational chemistry could include:
Predictive Modeling: Developing computational models that can accurately predict the outcome and stereoselectivity of reactions involving bicyclo[2.1.1]hexane precursors.
Catalyst Design: Using computational methods to design new catalysts with enhanced activity and selectivity for the synthesis of this compound derivatives.
Reaction Pathway Elucidation: Employing advanced computational techniques to map out complex reaction landscapes and identify key transition states and intermediates, thereby providing a deeper mechanistic understanding.
Exploration of New Biological Applications beyond Bioisosterism
The primary application of bicyclo[2.1.1]hexane derivatives in medicinal chemistry has been as bioisosteres for ortho- and meta-substituted benzene (B151609) rings. nih.govrsc.orgresearchgate.net This has led to the development of patent-free analogs of existing drugs and agrochemicals with potentially improved properties. nih.govrsc.org However, the unique three-dimensional structure of the bicyclo[2.1.1]hexane scaffold suggests that it may have intrinsic biological activities or applications beyond simple bioisosteric replacement.
Future research in this area should aim to:
Screening for Novel Bioactivities: Systematically screening libraries of diverse bicyclo[2.1.1]hexane derivatives against a wide range of biological targets to identify novel biological activities.
Conformational Probes: Utilizing the rigid bicyclo[2.1.1]hexane scaffold as a tool to probe the conformational requirements of biological receptors and enzyme active sites.
Drug Delivery: Investigating the potential of functionalized bicyclo[2.1.1]hexanes as components of drug delivery systems, where their rigid structure could be used to control the spatial arrangement of appended molecules.
The exploration of these new biological applications will require a multidisciplinary approach, combining synthetic chemistry with computational biology, pharmacology, and molecular modeling to fully unlock the potential of this unique chemical scaffold.
Q & A
Q. Table 1. Efficiency of this compound Synthetic Methods
Q. Table 2. Spectroscopic Data for this compound
| Technique | Key Signals | Application | Reference |
|---|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.2–2.8 (bridgehead protons) | Confirms bicyclic framework | |
| X-ray Crystallography | C–C bond lengths: 1.54–1.58 Å | Validates stereochemistry | |
| IR | ~1700 cm⁻¹ (C=O stretch) | Identifies ketone functionality |
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
